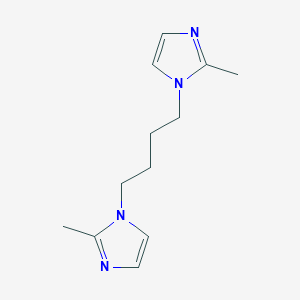

1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

Overview

Description

1,4-Bis(2-methyl-1H-imidazol-1-yl)butane is a chemical compound with the molecular formula C12H18N4 . It has a molecular weight of 218.30 g/mol . The IUPAC name for this compound is 2-methyl-1-[4-(2-methylimidazol-1-yl)butyl]imidazole .

Synthesis Analysis

The synthesis of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane has been reported in the literature . The compound has been synthesized via hydrothermal reactions . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane has been analyzed using various techniques . The compound has a complex structure with multiple bonds and functional groups .Chemical Reactions Analysis

The chemical reactions involving 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane have been studied . The compound has been used in the formation of metal-organic frameworks (MOFs) .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 441.0±28.0 °C and a predicted density of 1.10±0.1 g/cm3 . It also has a topological polar surface area of 35.6 Ų .Scientific Research Applications

Metal-Organic Frameworks (MOFs)

1,4-mbix serves as a versatile ligand in the synthesis of metal-organic frameworks (MOFs). Researchers have successfully incorporated it into MOF structures, leading to novel materials with diverse properties. For instance, two new NiII and ZnII MOFs were synthesized using 1,4-mbix and glutarate ligands. These MOFs exhibit luminescence sensing properties and selective detection of Fe3+ and Cr2O7 2 ions in aqueous solutions .

Photoluminescence Sensing Materials

Luminescent MOFs, including those containing 1,4-mbix, have gained attention for their potential as sensing materials. These MOFs can detect toxic pollutants, such as heavy metal ions and organic molecules, in environmental samples. The solid-state photoluminescence analysis of a 1,4-mbix-based ZnII MOF demonstrated highly selective sensing toward Fe3+ and Cr2O7 2 ions .

Anti-HIV-1 Agents

Imidazole-containing compounds, like 1,4-mbix, have been investigated for their therapeutic potential. While specific studies on 1,4-mbix are limited, related imidazole derivatives have shown promise. For example, indolyl and oxochromenyl xanthenone derivatives containing imidazole moieties were studied as anti-HIV-1 agents .

Coordination Chemistry

1,4-mbix participates in coordination chemistry, forming stable complexes with transition metal ions. These complexes can exhibit interesting properties, such as luminescence, magnetism, and catalytic activity. Researchers have explored the synthesis and characterization of bis(4-(1H-imidazol-1-yl)phenyl)methanone complexes, which include 1,4-mbix as a ligand .

Future Directions

Mechanism of Action

Mode of Action

As a derivative of imidazole, it may interact with its targets through weak interactions to generate a three-dimensional network .

Result of Action

Some imidazole derivatives have shown antimicrobial potential , but it’s unclear if this specific compound has similar effects.

Action Environment

It’s known to be a stable compound with good thermal and chemical stability .

properties

IUPAC Name |

2-methyl-1-[4-(2-methylimidazol-1-yl)butyl]imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-11-13-5-9-15(11)7-3-4-8-16-10-6-14-12(16)2/h5-6,9-10H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSRHOIRMGHAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCCN2C=CN=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane in material science?

A1: 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane functions as a flexible bridging ligand in the construction of coordination polymers. Its two imidazole nitrogen atoms can coordinate to metal centers, leading to diverse structural motifs, including chains, layers, and three-dimensional networks. This versatility has been demonstrated in its use with various metal ions, such as copper(I) [], cadmium [], and zinc(II) [, ].

Q2: How does the structure of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane influence the dimensionality of the resulting coordination polymers?

A2: The flexibility of the butane spacer between the imidazole rings in 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane allows it to adopt different conformations, influencing the final structure of the coordination polymer. For instance, in the presence of thiocyanate and cadmium ions, it facilitates the formation of a two-dimensional layered network []. Conversely, when combined with zinc(II) and tetrabromoterephthalic acid, it participates in the creation of a three-dimensional interpenetrated framework [].

Q3: Beyond structural roles, does 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane contribute to the properties of the resulting materials?

A3: Research indicates that the incorporation of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane can influence the material's photoluminescent properties. For example, a thiocyanatocadmate incorporating this ligand exhibits green light emission, distinct from the blue light emission observed with similar compounds utilizing different bisimidazole ligands [].

Q4: Are there any studies investigating the stability of coordination polymers incorporating 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane?

A4: While specific stability data might require further investigation, the reported synthesis of these coordination polymers under solvothermal conditions [, ] suggests a certain degree of thermal stability. The presence of hydrogen bonds and halogen bonds within these frameworks [, ] further indicates potential for enhanced stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3178317.png)

![5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine](/img/structure/B3178324.png)